Urotensin ii-related peptide(human,mouse,rat)
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Overview
Description
Urotensin II-related peptide is a cyclic neuropeptide found in all vertebrates that have been genome sequenced so far. It is part of the urotensin II system and is one of the two endogenous ligands for rats, mice, and possibly humans . This peptide has a long-lasting hypotensive effect and may also regulate reproduction . It is known for its role in maintaining spine morphology in zebrafish .
Preparation Methods
Synthetic Routes and Reaction Conditions: Urotensin II-related peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of urotensin II-related peptide typically involves large-scale SPPS, followed by purification using HPLC. The process is optimized for high yield and purity, ensuring the peptide’s biological activity is retained.
Types of Reactions:
Oxidation: Urotensin II-related peptide can undergo oxidation reactions, particularly at the cysteine residues, forming disulfide bonds.
Reduction: Reduction reactions can break these disulfide bonds, converting the peptide back to its reduced form.
Substitution: The peptide can undergo substitution reactions, where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU in SPPS.
Major Products:
Oxidation: Formation of disulfide-bonded cyclic peptides.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Urotensin II-related peptide has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in maintaining spine morphology in zebrafish and its effects on cardiovascular and neuroendocrine systems
Industry: Utilized in the development of peptide-based drugs and as a tool in drug discovery and development.
Mechanism of Action
Urotensin II-related peptide exerts its effects by binding to the urotensin II receptor, a G protein-coupled receptor. This binding activates the Gαq11 subunit, which in turn activates protein kinase C (PKC) and phospholipase C (PLC). This leads to an increase in intracellular calcium levels, triggering various downstream signaling pathways, including RhoA/ROCK, MAPKs, and PI3K/AKT . These pathways are involved in processes such as vasoconstriction, cardiovascular remodeling, and inflammatory responses .
Comparison with Similar Compounds
Urotensin II: Another cyclic peptide in the urotensin II system, known for its potent vasoconstrictive properties.
Somatostatin: A cyclic peptide with similar domain sequences, involved in regulating endocrine and nervous system functions.
Uniqueness: Urotensin II-related peptide is unique due to its specific role in maintaining spine morphology and its distinct receptor binding properties. Unlike urotensin II, it does not have an acidic amino acid preceding its core sequence, which is not required for receptor activation . This makes it a valuable tool for studying the urotensin II system and its physiological and pathological roles.
Properties
Molecular Formula |
C49H64N10O10S2 |
---|---|
Molecular Weight |
1017.2 g/mol |
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-aminopropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69)/t28-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
WDZHTXUSYGCGPY-KOOAXUMWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N |
Origin of Product |
United States |
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